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molecular formula C8H10ClN3O B1635614 4-carbamimidoylbenzamide Hydrochloride CAS No. 59855-11-7

4-carbamimidoylbenzamide Hydrochloride

Cat. No. B1635614
M. Wt: 199.64 g/mol
InChI Key: IYIAWOSYBLPUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05866592

Procedure details

4-Amidinobenzamide hydrochloride (10 g) was dissolved in a mixed solution of 6N HCl (300 ml) and acetic acid (50 ml) and the solution was refluxed at 110° C. for 6 hours. The reaction solution was cooled with ice and the resulting precipitate was filtered to yield a crystal of 4-amidinobenzoic acid hydrochloride (10.4 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9](N)=[O:10])=[CH:7][CH:6]=1)(=[NH:4])[NH2:3].C(O)(=[O:16])C>Cl>[ClH:1].[C:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:16])=[O:10])=[CH:7][CH:6]=1)(=[NH:4])[NH2:3] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.C(N)(=N)C1=CC=C(C(=O)N)C=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled with ice
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
Cl.C(N)(=N)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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